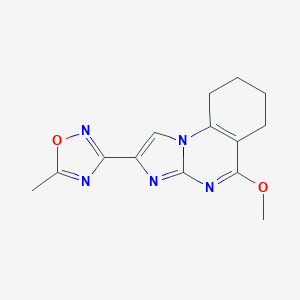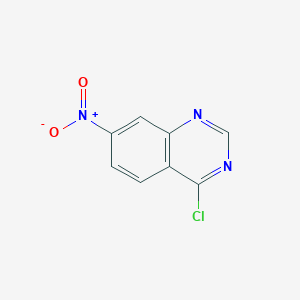
Methoctramine hydrochloride
Overview
Description
Methoctramine (hydrate) is a derivative of polymethylene tetramine and acts as a selective antagonist of muscarinic acetylcholine receptors, particularly the M2 subtype. It is commonly used in scientific research due to its ability to inhibit the high-affinity GTPase activity of G proteins at micromolar concentrations .
Scientific Research Applications
Methoctramine (hydrate) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and to study the binding properties of muscarinic receptors.
Biology: Employed in studies involving muscarinic receptor classification and signaling pathways.
Medicine: Investigated for its potential therapeutic effects on conditions like bradycardia due to its cardioselectivity.
Industry: Utilized in the development of new pharmacological agents targeting muscarinic receptors
Mechanism of Action
Methoctramine (hydrate) exerts its effects by competitively antagonizing muscarinic receptors, preventing them from binding to the neurotransmitter acetylcholine. This inhibition affects various physiological processes, such as reducing heart rate by blocking M2 receptors in the heart. At higher concentrations, methoctramine also exhibits allosteric properties, further modulating receptor activity .
Similar Compounds:
AF-DX 116: Another muscarinic receptor antagonist with a different selectivity profile.
4-DAMP: A muscarinic receptor antagonist with higher affinity for M3 receptors.
Uniqueness of Methoctramine: Methoctramine (hydrate) is unique due to its high selectivity for M2 receptors and its ability to inhibit GTPase activity at micromolar concentrations. This makes it particularly valuable for research focused on M2 receptor functions and related physiological processes .
Biochemical Analysis
Biochemical Properties
Methoctramine has been shown to competitively antagonize muscarinic receptors, thus preventing them from binding to the neurotransmitter acetylcholine (and other agonists, such as bethanechol or berberine) . At higher concentrations, allosteric properties of methoctramine have also been described . Methoctramine binds preferentially to M2 receptors, found mostly in the parasympathetic nerves and atria .
Cellular Effects
Methoctramine has been shown to have various effects on different types of cells. In heart cells, the activation of M2 receptors diminishes the speed of conduction of the sinoatrial and atrioventricular nodes thus reducing the heart rate . In the presence of methoctramine, an increase in the heart rate is observed . In contrast, methoctramine inhibits contraction in other organs, especially in the bladder .
Molecular Mechanism
Methoctramine’s molecular mechanism involves simultaneous interaction with both the orthosteric binding site and the allosteric binding site located between the second and third extracellular loops . Methoctramine can bind solely with low affinity to the allosteric binding site on the extracellular domain of NMS-occupied M2 receptors by interacting primarily with glutamate 175 in the second extracellular loop . In this mode, methoctramine physically prevents dissociation of NMS from the orthosteric binding site .
Temporal Effects in Laboratory Settings
It is known that the effects of methoctramine can vary over time, with its impact on heart rate and bladder contraction being examples .
Dosage Effects in Animal Models
In animal models, methoctramine was shown to increase the survival of mice poisoned with a 2xLD50 dose of paraoxon when administered at a dosage of 10 μmol/kg .
Metabolic Pathways
It is known that methoctramine interacts with muscarinic receptors, which play a role in various metabolic processes .
Transport and Distribution
Given its role as a muscarinic antagonist, it is likely that it interacts with various transporters and binding proteins .
Subcellular Localization
Given its role as a muscarinic antagonist, it is likely that it is localized to areas of the cell where muscarinic receptors are present .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methoctramine (hydrate) is synthesized through a multi-step process involving the reaction of N,N′-bis[6-[(2-methoxyphenyl)methyl]amino]hexyl]-1,8-octanediamine with hydrochloric acid to form the tetrahydrochloride hydrate . The reaction conditions typically involve controlled temperatures and the use of solvents to ensure the purity and yield of the final product.
Industrial Production Methods: Industrial production of methoctramine (hydrate) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and purification steps to achieve high purity levels required for research applications .
Chemical Reactions Analysis
Types of Reactions: Methoctramine (hydrate) primarily undergoes substitution reactions due to the presence of amino groups. It can also participate in complexation reactions with metal ions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents such as alkyl halides or acyl chlorides under basic conditions.
Complexation Reactions: Involve metal salts like copper(II) sulfate or nickel(II) chloride in aqueous or organic solvents.
Major Products:
Substitution Reactions: Yield substituted derivatives of methoctramine.
Complexation Reactions: Form metal complexes with methoctramine as the ligand.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Methoctramine hydrochloride involves the reaction of three starting materials: 2-(2-methoxyphenoxy)ethylamine, 1-methyl-4-piperidyl acetate, and hydrogen chloride gas.", "Starting Materials": [ { "Name": "2-(2-methoxyphenoxy)ethylamine", "Quantity": "1 equivalent" }, { "Name": "1-methyl-4-piperidyl acetate", "Quantity": "1 equivalent" }, { "Name": "Hydrogen chloride gas", "Quantity": "Excess" } ], "Reaction": [ { "Step": "The 2-(2-methoxyphenoxy)ethylamine is reacted with 1-methyl-4-piperidyl acetate in a solvent such as dichloromethane or chloroform to form Methoctramine.", "Reagents": [ { "Name": "2-(2-methoxyphenoxy)ethylamine", "Quantity": "1 equivalent" }, { "Name": "1-methyl-4-piperidyl acetate", "Quantity": "1 equivalent" }, { "Name": "Dichloromethane or chloroform", "Quantity": "Sufficient quantity" } ], "Conditions": "The reaction is carried out at room temperature and atmospheric pressure for several hours." }, { "Step": "The Methoctramine is then reacted with hydrogen chloride gas in a solvent such as ethanol or methanol to form Methoctramine hydrochloride.", "Reagents": [ { "Name": "Methoctramine", "Quantity": "1 equivalent" }, { "Name": "Hydrogen chloride gas", "Quantity": "Excess" }, { "Name": "Ethanol or methanol", "Quantity": "Sufficient quantity" } ], "Conditions": "The reaction is carried out at room temperature and atmospheric pressure for several hours." } ] } | |
CAS RN |
104807-46-7 |
Molecular Formula |
C36H68Cl4N4O3 |
Molecular Weight |
746.8 g/mol |
IUPAC Name |
N,N'-bis[6-[(2-methoxyphenyl)methylamino]hexyl]octane-1,8-diamine;hydrate;tetrahydrochloride |
InChI |
InChI=1S/C36H62N4O2.4ClH.H2O/c1-41-35-23-13-11-21-33(35)31-39-29-19-9-7-17-27-37-25-15-5-3-4-6-16-26-38-28-18-8-10-20-30-40-32-34-22-12-14-24-36(34)42-2;;;;;/h11-14,21-24,37-40H,3-10,15-20,25-32H2,1-2H3;4*1H;1H2 |
InChI Key |
UXAJCHUHTUCCCM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNCCCCCCNCCCCCCCCNCCCCCCNCC2=CC=CC=C2OC.Cl.Cl.Cl.Cl |
Canonical SMILES |
COC1=CC=CC=C1CNCCCCCCNCCCCCCCCNCCCCCCNCC2=CC=CC=C2OC.O.Cl.Cl.Cl.Cl |
Other CAS RN |
104807-46-7 |
synonyms |
methoctramine methoctramine free base methoctramine hydrochloride N,N'-bis(6-((2-methoxybenzyl)amino)hexyl)-1,8-octanediamine N,N'-bis(6-((2-methoxybenzyl)amino)hexyl)-1,8-octanediamine tetrahydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Methoctramine tetrahydrochloride's lack of effect on muscarine-induced suppression of GABAergic transmission?
A1: The research demonstrates that Methoctramine tetrahydrochloride, an M2 receptor antagonist, did not affect the muscarine-induced suppression of inhibitory postsynaptic currents (IPSCs) in the intermediate grey layer of the mouse superior colliculus []. This finding suggests that M2 receptors are not involved in mediating the presynaptic inhibitory effect of muscarinic acetylcholine receptor activation on GABAergic transmission in this specific brain region. This highlights the specificity of different muscarinic receptor subtypes in modulating neuronal activity.
Q2: How does the use of Methoctramine tetrahydrochloride help to clarify the roles of different muscarinic receptor subtypes in this study?
A2: The study employed Methoctramine tetrahydrochloride alongside other antagonists like Pirenzepine dihydrochloride (M1 antagonist) and 4-DAMP methiodide (relatively specific M3 antagonist) []. By observing which antagonists blocked the effects of muscarine, the researchers could deduce which muscarinic receptor subtypes were responsible for the observed effects. The lack of effect with Methoctramine tetrahydrochloride specifically pointed towards the involvement of M1 and potentially M3 receptors, but not M2, in mediating the presynaptic inhibition of GABAergic transmission by muscarinic acetylcholine receptors. This approach highlights the importance of using selective pharmacological tools to dissect the roles of different receptor subtypes within complex biological systems.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



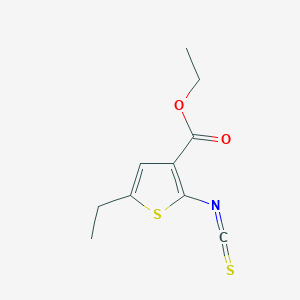
![2-[Amino(carboxy)methyl]benzoic acid](/img/structure/B27102.png)

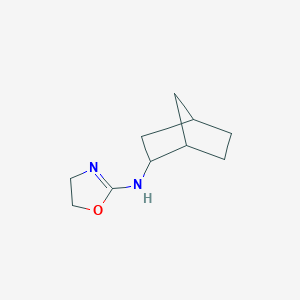
![2-aminopyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B27112.png)

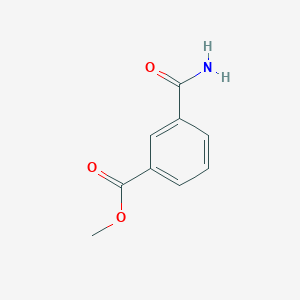
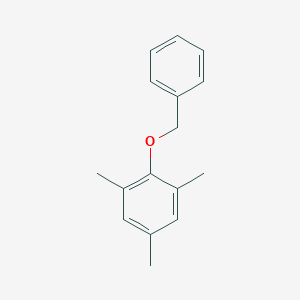
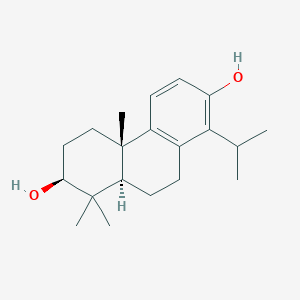
![2-Debenzoyl-7,10-bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III](/img/structure/B27127.png)
![7,10-Bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III](/img/structure/B27128.png)
![Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B27132.png)
